3-Bromo-5-chloro-N-methyl-benzamide
Overview
Description
3-Bromo-5-chloro-N-methyl-benzamide: is an organic compound with the molecular formula C8H7BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine at the third position, chlorine at the fifth position, and a methyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-methyl-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzoic acid.
Amidation Reaction: The 3-bromo-5-chlorobenzoic acid is reacted with methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-N-methyl-benzamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation, followed by nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-N-methyl-benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-chloro-N-methyl-benzamide depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.
DNA: The compound could interact with DNA, influencing gene expression and cellular function.
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-methylbenzamide
- 3-Bromo-5-chloro-N-methyl-2-nitrobenzamide
- 3-Bromo-5-chloro-N-methyl-4-fluorobenzamide
Comparison: 3-Bromo-5-chloro-N-methyl-benzamide is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-5-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCLGSNPFJPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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